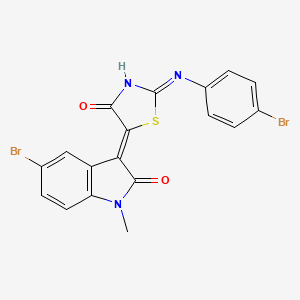![molecular formula C17H19N5O2S2 B11609330 6-Ethyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11609330.png)
6-Ethyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
The synthesis of 6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Chemical Reactions Analysis
6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial activity against strains like E. coli, B. mycoides, and C.
Medicine: It has shown potential as an antiproliferative agent against cancer cell lines.
Mechanism of Action
The mechanism of action of 6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit the growth of microbial strains by interfering with their cellular processes. In cancer cells, the compound induces apoptosis by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) .
Comparison with Similar Compounds
Similar compounds to 6-ETHYL-2-({[(PYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE include other thienopyridine derivatives and pyrazolo[4,3-c]pyridines. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have shown potent antiproliferative effects and are used as pH indicators .
Properties
Molecular Formula |
C17H19N5O2S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-ethyl-2-(pyridine-3-carbonylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O2S2/c1-2-22-7-5-11-12(9-22)26-16(13(11)14(18)23)21-17(25)20-15(24)10-4-3-6-19-8-10/h3-4,6,8H,2,5,7,9H2,1H3,(H2,18,23)(H2,20,21,24,25) |
InChI Key |
SAWMJGWYYAJAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11609247.png)
![4-({2-[(Z)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11609254.png)
![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11609257.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11609266.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11609273.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11609283.png)

![(3E)-N-(1,3-benzodioxol-5-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11609296.png)
![1-(3-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11609303.png)
![11-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11609318.png)
![5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11609322.png)
![(2E)-3-(furan-2-yl)-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11609331.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11609339.png)
![4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609343.png)
